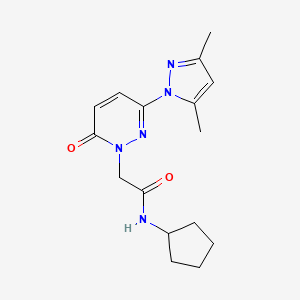

N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9677700

Molecular Formula: C16H21N5O2

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N5O2 |

|---|---|

| Molecular Weight | 315.37 g/mol |

| IUPAC Name | N-cyclopentyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C16H21N5O2/c1-11-9-12(2)21(18-11)14-7-8-16(23)20(19-14)10-15(22)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,17,22) |

| Standard InChI Key | AIPCWTOVLNTXNR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C |

| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C |

Introduction

Synthesis Methods

The synthesis of N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves several steps, including the formation of the pyridazine and pyrazole rings, followed by the introduction of the acetamide group. Common methods include condensation reactions and nucleophilic substitutions.

| Step | Reaction Conditions | Reagents |

|---|---|---|

| 1. Formation of Pyrazole Ring | Heating in ethanol | 3,5-Dimethyl-1H-pyrazole, appropriate aldehyde |

| 2. Formation of Pyridazine Ring | Condensation with hydrazine derivatives | Appropriate aldehyde or ketone |

| 3. Introduction of Acetamide Group | Reaction with cyclopentylamine and chloroacetyl chloride | Cyclopentylamine, chloroacetyl chloride |

Biological Activities

While specific biological activities of N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide are not well-documented, compounds with similar structures have shown potential as anti-inflammatory agents, antimicrobial agents, or even as modulators of various enzymes.

| Potential Activity | Mechanism | Relevance |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways | Potential therapeutic use in inflammatory diseases |

| Antimicrobial | Interference with microbial metabolic processes | Potential use in treating infections |

Research Findings

Research on this compound is limited, but studies on similar pyrazolylpyridazinyl derivatives suggest promising pharmacological profiles. These compounds often exhibit good bioavailability and safety profiles, making them candidates for further drug development.

| Study | Findings | Implications |

|---|---|---|

| In Vitro Antimicrobial Assays | Some derivatives show significant antimicrobial activity | Potential for development as antimicrobial drugs |

| In Vivo Toxicity Studies | Generally well-tolerated in animal models | Indicates safety for potential human use |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume